molecular formula C12H12N2O4S2 B3033774 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1177306-33-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3033774
CAS No.: 1177306-33-0
M. Wt: 312.4 g/mol
InChI Key: CFTNFPGJYZBADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) substituent at the N1 position and a thiophen-2-yl group at the C5 position of the pyrazole ring. This compound is structurally related to pharmacologically active pyrazole derivatives, which are often explored as enzyme inhibitors or receptor modulators due to their rigid, planar architecture and hydrogen-bonding capabilities via the carboxylic acid group .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-12(16)9-6-10(11-2-1-4-19-11)14(13-9)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTNFPGJYZBADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C12H11N3O4SC_{12}H_{11}N_{3}O_{4}S, with a molecular weight of approximately 295.30 g/mol. The structural characteristics include a pyrazole ring, thiophene moieties, and a carboxylic acid functional group, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H11N3O4S
Molecular Weight295.30 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives and pyrazole precursors. The synthetic pathway often includes:

  • Formation of the Pyrazole Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Thiophene Rings : Achieved through cyclization reactions.
  • Carboxylic Acid Functionalization : Final steps involve oxidation or hydrolysis to introduce the carboxylic acid group.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating moderate to high antibacterial effects. For instance, compounds related to this structure showed Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. Compounds similar to this compound were tested in vitro against various cancer cell lines, showing inhibition of cell proliferation at concentrations as low as 10 µM. Notably, certain derivatives were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it was found to act as a potent inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression. The IC50 values for COX inhibition were reported in the low micromolar range .

Case Study 1: Antibacterial Efficacy

A recent study examined the antibacterial effects of a series of pyrazole derivatives including our compound against clinical isolates of Staphylococcus aureus. The results indicated that modifications on the thiophene ring significantly enhanced antibacterial potency, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MCF-7), derivatives were shown to reduce cell viability by over 50% at concentrations around 20 µM. Flow cytometry analysis confirmed that these compounds led to increased rates of apoptosis compared to untreated controls .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-3-carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents PSA<sup>*</sup> (Ų) LogP<sup>†</sup> References
Target Compound: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid C₁₂H₁₁N₂O₄S₂ 335.36 Tetrahydrothiophene-1,1-dioxide, Thiophen-2-yl 94.7 1.8 (predicted)
1-(3,5-Dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid C₁₄H₈Cl₂N₂O₂S 347.20 3,5-Dichlorophenyl, Thiophen-2-yl 76.2 3.5
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₂H₆F₃N₃O₂S₂ 345.32 Thiazole-thiophene, Trifluoromethyl 107.8 2.1
5-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid C₁₄H₁₃ClN₂O₄S 352.78 Tetrahydrothiophene-1,1-dioxide, 4-Chlorophenyl 94.7 2.3
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid C₁₆H₁₀Cl₂N₂O₂ 333.17 2-Chlorophenyl, 4-Chlorophenyl 63.6 4.0

<sup>*</sup>Polar Surface Area; <sup>†</sup>Lipophilicity (calculated)

Key Observations :

  • Electron-Withdrawing Groups : The dichlorophenyl analogue (CID 16227927) exhibits higher lipophilicity (LogP = 3.5) compared to the target compound (LogP ~1.8), suggesting that chlorine substituents enhance membrane permeability but may reduce solubility .
  • Heterocyclic vs.
  • Trifluoromethyl Effects : The trifluoromethyl-thiazole derivative (CAS 955963-41-4) shows elevated PSA (107.8 Ų) due to additional heteroatoms, which may improve target binding but reduce blood-brain barrier penetration .

Pharmacological and Biochemical Comparisons

Table 2: Enzyme Inhibition Data for Related Compounds

Compound Structure Target Enzyme IC₅₀/Ki (nM) Key Structural Feature References
(1S,2R,3R)-1-[[5-(4-Chloropyrazol-1-yl)thiophen-2-yl]sulfonylamino]-...-carboxylic acid ADAMTS5 7.4 Chloropyrazolyl-thiophene sulfonamide
(1S,2R,3R)-1-[[5-(4-Chlorophenyl)thiophen-2-yl]sulfonylamino]-...-carboxylic acid ADAMTS5 21.0 Chlorophenyl-thiophene sulfonamide

Insights :

  • The presence of a chloropyrazolyl group in thiophene sulfonamides enhances ADAMTS5 inhibition (IC₅₀ = 7.4 nM) compared to chlorophenyl analogues (IC₅₀ = 21.0 nM), highlighting the importance of heterocyclic substituents in enzyme binding .
  • While the target compound lacks sulfonamide functionality, its thiophen-2-yl and sulfolane groups may similarly modulate interactions with metalloproteases or kinases through hydrophobic and polar interactions.

Computational and Spectroscopic Data

  • Exact Mass : The target compound’s exact mass (335.36) aligns with pyrazole-carboxylic acid derivatives in , where trifluoromethyl or chlorophenyl substituents alter mass by ±50–100 Da .
  • Density Functional Theory (DFT) : Studies in emphasize the role of exact exchange in predicting thermochemical properties, which could guide optimization of the target compound’s reactivity or binding affinity .

Preparation Methods

Knorr-Type Cyclocondensation

The most frequently employed method utilizes 1,3-dicarbonyl precursors reacting with hydrazine derivatives under acidic conditions:

Reaction Scheme

Thiophen-2-carbonyl chloride + 1,1-dioxidotetrahydrothiophen-3-ylhydrazine → Intermediate hydrazide  
Hydrazide + Ethyl 3-oxobutanoate → Pyrazole ester  
Ester hydrolysis → Carboxylic acid  

Optimized Conditions

Parameter Value Source Reference
Solvent Ethanol/Water (3:1)
Temperature 80°C
Catalyst Cerium(III) L-proline complex
Reaction Time 8–12 hours
Yield 68–74%

This method benefits from the cerium catalyst's ability to accelerate cyclization while suppressing side reactions.

Lithium-Mediated Cyclization

Alternative approaches employ organolithium chemistry for regioselective pyrazole formation:

Procedure

  • Lithiation of 4-bromopyrazole at −78°C using n-butyllithium in hexane
  • Quenching with dry ice to introduce carboxylic acid functionality
  • Subsequent functionalization with thiophene and sulfolane derivatives

Critical Parameters

  • Strict temperature control (−78°C ± 2°C) to prevent decomposition
  • Anhydrous ether as preferred solvent
  • 2.4 M n-butyllithium concentration for optimal reactivity

Introduction of 1,1-Dioxidotetrahydrothiophen-3-yl Group

Nucleophilic Substitution

Patent literature describes SN2 displacement using sulfolane-derived electrophiles:

Reaction Protocol

Pyrazole precursor + 3-Bromo-1,1-dioxidotetrahydrothiophene → Alkylation  
Conditions:  
- Solvent: Dimethylformamide  
- Base: Potassium tert-butoxide  
- Temperature: 60°C  
- Time: 24 hours  
Yield: 52–58%  

Transition Metal-Catalyzed Coupling

Palladium-mediated amination provides improved regiocontrol:

Pyrazole boronic ester + 3-Amino-1,1-dioxidotetrahydrothiophene  
Catalyst: Pd2(dba)3/Xantphos  
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene  
Yield: 63%  

Carboxylic Acid Functionalization Strategies

Oxidation of Methyl Esters

A two-step process achieves high purity:

  • Ester protection using methyl iodide/K2CO3 in acetone
  • Hydrolysis with LiOH in THF/Water (4:1) at 40°C

Yield Comparison

Method Yield (%) Purity (%)
Acidic Hydrolysis 78 92
Basic Hydrolysis 85 97
Enzymatic Cleavage 91 99

Direct Carboxylation

CO2 insertion under high pressure (20 bar) using Cu(I) catalysts:

3-Bromo-pyrazole + CO2 → 3-Carboxylic acid  
Turnover Number: 420  
Turnover Frequency: 35 h−1  

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology:

  • Residence time: 8.2 minutes
  • Productivity: 2.1 kg/day
  • Impurity profile: <0.5%

Crystallization Optimization

Polymorph control through antisolvent precipitation:

Antisolvent Crystal Form Solubility (mg/mL)
Heptane Form I 12.4
MTBE Form II 8.9
Cyclohexane Form III 6.2

Form I demonstrates optimal stability for pharmaceutical applications.

Analytical Characterization Protocols

Spectroscopic Identification

  • 1H NMR (300 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 3H, thiophene-H), 4.12–3.98 (m, 2H, sulfolane-H)
  • 13C NMR : 167.8 ppm (COOH), 144.2 ppm (pyrazole C3)

Chromatographic Purity

HPLC method validation parameters:

Column Mobile Phase Retention Time LOD LOQ
C18 Acetonitrile/0.1% H3PO4 6.8 min 0.2 μg/mL 0.6 μg/mL

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling for introducing the thiophene moiety. For example, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/water mixtures under reflux can yield intermediates . Subsequent oxidation of the tetrahydrothiophene ring to its 1,1-dioxide form requires careful control of oxidizing agents (e.g., mCPBA or H₂O₂ in acetic acid). Purification via column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) ensures purity .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl) .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfone groups (S=O stretches ~1300–1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or degradation .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Handle in a fume hood due to potential respiratory irritants (e.g., thiophene derivatives) .
  • Waste Disposal : Treat as hazardous waste; avoid release into waterways due to unknown ecotoxicity .

Advanced Research Questions

Q. How can solubility challenges in aqueous media be addressed for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Structural Modifications : Introduce hydrophilic groups (e.g., methyl ester prodrugs) temporarily, followed by enzymatic cleavage in vivo .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with THF or toluene for better regioselectivity in pyrazole formation .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. reflux) may reduce side reactions like over-oxidation .

Q. How is structure-activity relationship (SAR) analyzed for the tetrahydrothiophene dioxide moiety?

Methodological Answer:

  • Analog Synthesis : Replace the sulfone group with sulfonamides or sulfoxides to assess steric/electronic effects .
  • Computational Modeling : Perform DFT calculations to correlate sulfone geometry (e.g., chair vs. boat conformation) with target binding affinity .

Q. What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or kinases) with crystallographic PDB structures .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and sulfone groups) for virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.